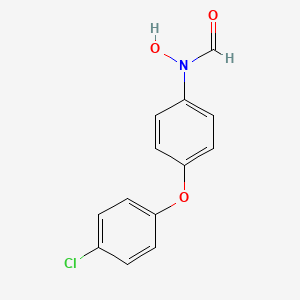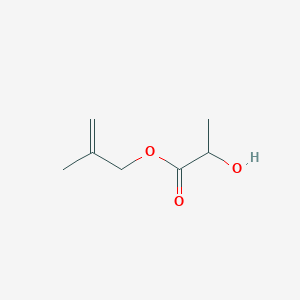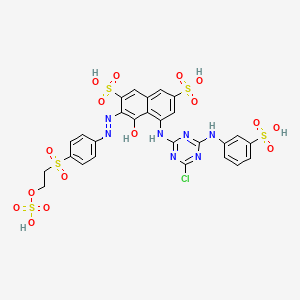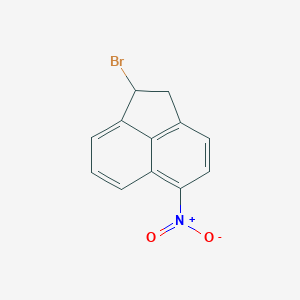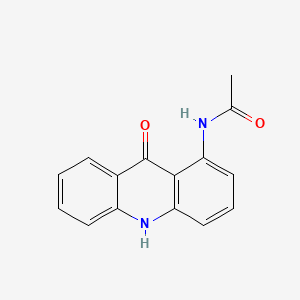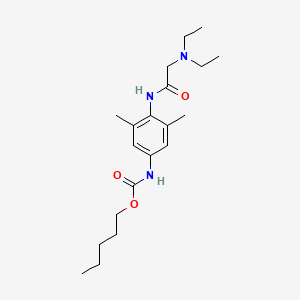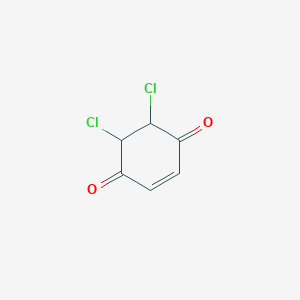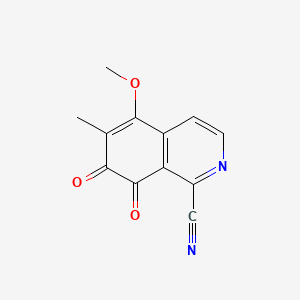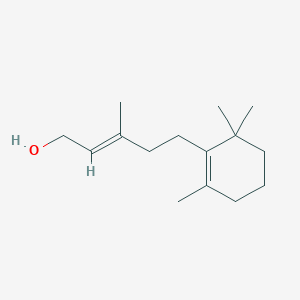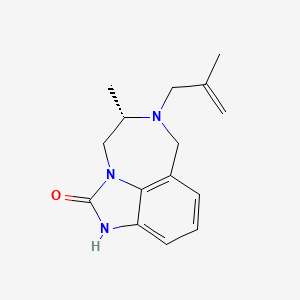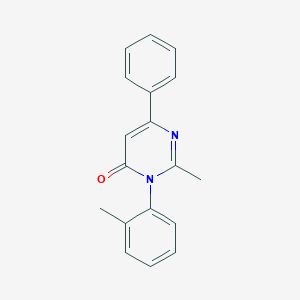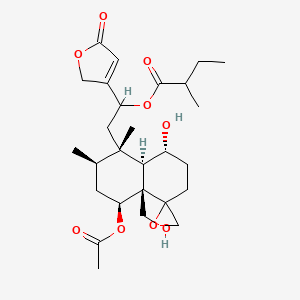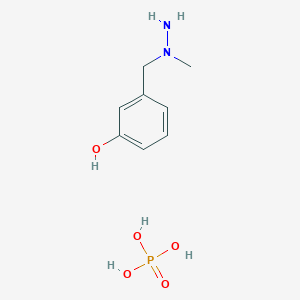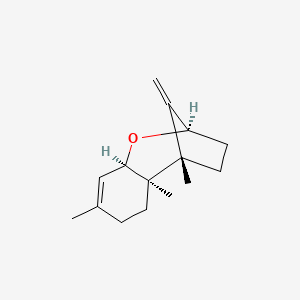
Trichotheca-9,12-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichotheca-9,12-diene: is a sesquiterpenoid compound known for its complex structure and significant biological activity. It is a member of the trichothecene family, which includes various mycotoxins produced by fungi. These compounds are characterized by their potent biological activities, including immunomodulatory and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trichotheca-9,12-diene involves multiple steps, including the formation of key intermediates and the use of specific reagents. One common method involves the use of β-ketoesters to prepare 1,3-bissilyloxyketene acetals, which are then subjected to various coupling reactions . The stereoselective synthesis of conjugated dienes, such as this compound, often relies on transition metal-catalyzed reactions and organocatalysis .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using optimized reaction pathways and industrial-grade reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Trichotheca-9,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichotheca-9,12-diene is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound and its derivatives are studied for their immunomodulatory and anticancer properties. These compounds have shown potential in inhibiting cancer cell growth and modulating immune responses .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds .
Wirkmechanismus
Trichotheca-9,12-diene exerts its effects through various molecular pathways. It interacts with cellular targets such as ribosomes, inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound also modulates immune responses by affecting signaling pathways involved in cell survival and death .
Vergleich Mit ähnlichen Verbindungen
T-2 Toxin: A potent inhibitor of protein synthesis with similar immunomodulatory effects.
Diacetoxyscirpenol: Known for its anticancer properties and ability to inhibit tumor-promoting factors.
Deoxynivalenol: Exhibits both immunosuppressive and immunostimulatory effects
Uniqueness: Trichotheca-9,12-diene stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
60769-55-3 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(1S,2R,7R,9R)-1,2,5-trimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-ene |
InChI |
InChI=1S/C15H22O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,12-13H,2,5-8H2,1,3-4H3/t12-,13-,14+,15+/m1/s1 |
InChI-Schlüssel |
FEBUUXWXLZUIGB-KBXIAJHMSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)C |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
